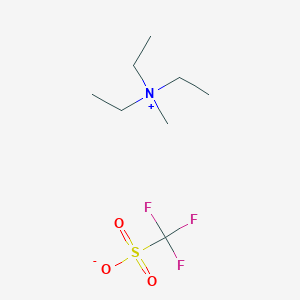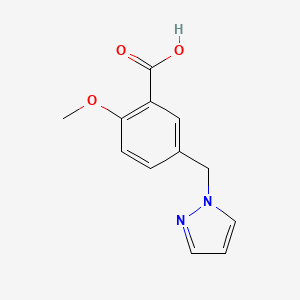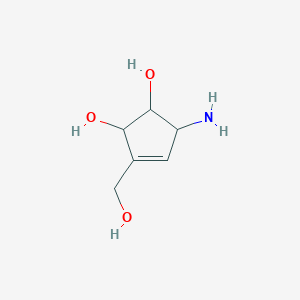
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a cyclopentene derivative with an amino group and hydroxymethyl group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the enantiomeric synthesis of cyclopentenyl nucleosides. This process typically starts with D-gamma-ribonolactone or D-ribose as the starting material. The key intermediate, cyclopentenyl alcohol, is prepared through a series of reactions including coupling with appropriately blocked purine and pyrimidine bases via the Mitsunobu reaction, followed by deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which plays a role in gene expression regulation . By inhibiting this enzyme, the compound can affect various cellular processes, including cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Deazaneplanocin A: A compound with a similar structure that also inhibits histone methyltransferase EZH2.
Cyclopentenyl nucleosides: Compounds with similar cyclopentene structures used in antiviral research.
Uniqueness
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone methyltransferase EZH2 sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
5-amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C6H11NO3/c7-4-1-3(2-8)5(9)6(4)10/h1,4-6,8-10H,2,7H2 |
InChI-Schlüssel |
NIXIDMZOJGOUMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(C1N)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
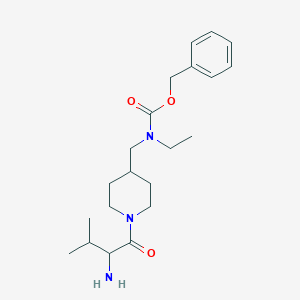
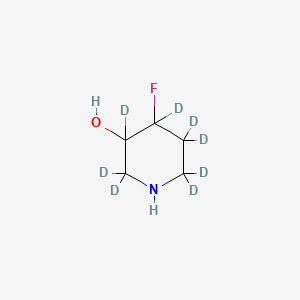
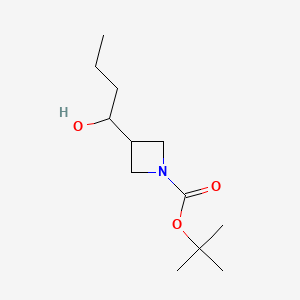
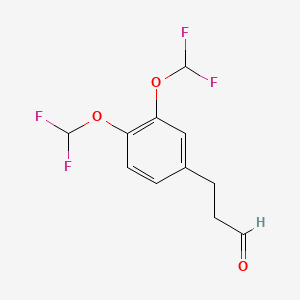
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
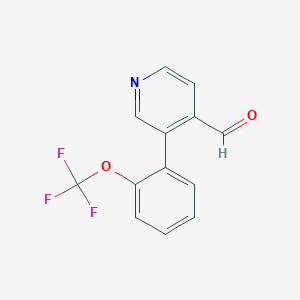
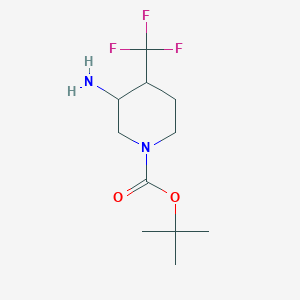
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
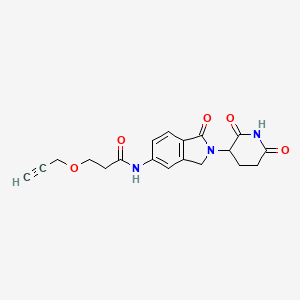
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
